ペルセイトール

概要

説明

科学的研究の応用

Perseitol has several scientific research applications, including:

作用機序

ペルセイトールは、さまざまな生化学的経路に関与することでその効果を発揮します。 ペルセイトールは、適合性溶質として作用し、植物が干ばつや高塩分などのストレス条件下で細胞の浸透圧バランスを維持するのを助けます . ペルセイトールは、炭水化物代謝にも関与しており、エネルギーを提供する化合物であるD-マンノヘプツロースに変換することができます .

類似化合物の比較

類似化合物

D-マンノヘプツロース: ペルセイトールを形成するために還元することができるケトヘプツロース.

ソルビトール: 同様の性質を持つが構造配置が異なる別の糖アルコール。

マンニトール: 甘味料と医薬品として使用される糖アルコールで、ペルセイトールと化学構造と性質が似ています。

ペルセイトールの独自性

ペルセイトールは、アボカドに特異的に存在することと、植物の浸透圧調節とストレス応答における役割によって独自性を持っています . 他の糖アルコールとは異なり、ペルセイトールは自然界に広く分布しておらず、研究や産業応用のための独特な化合物となっています。

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Perseitol is involved in several biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is aldose reductase, which catalyzes the reduction of glucose to sorbitol and other sugar alcohols, including perseitol. This interaction is crucial for the regulation of osmotic pressure within plant cells. Additionally, perseitol is known to interact with transport proteins that facilitate its movement across cell membranes .

Cellular Effects

Perseitol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, perseitol acts as an osmoprotectant, helping cells to maintain their turgor pressure under stress conditions. It also affects the expression of genes involved in stress response and metabolic pathways. In animal cells, perseitol has been shown to modulate glucose metabolism and may have potential therapeutic effects in managing diabetes .

Molecular Mechanism

At the molecular level, perseitol exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes involved in carbohydrate metabolism, such as aldose reductase. Perseitol also influences gene expression by acting as a signaling molecule that triggers transcriptional changes in response to environmental stimuli. These molecular interactions are essential for its role in maintaining cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of perseitol have been observed to change over time. Perseitol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially under high temperatures or acidic conditions. Long-term studies have shown that perseitol can have sustained effects on cellular function, including prolonged activation of stress response pathways and modulation of metabolic flux .

Dosage Effects in Animal Models

The effects of perseitol vary with different dosages in animal models. At low doses, perseitol has been shown to have beneficial effects on glucose metabolism and insulin sensitivity. At high doses, it can lead to adverse effects, including gastrointestinal discomfort and potential toxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm .

Metabolic Pathways

Perseitol is involved in several metabolic pathways, including the polyol pathway, where it is synthesized from glucose via the action of aldose reductase. It also interacts with other enzymes and cofactors involved in carbohydrate metabolism, such as sorbitol dehydrogenase. These interactions influence metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

Perseitol is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, it is transported via the phloem to various tissues, where it accumulates and exerts its osmoprotective effects. In animal cells, perseitol is taken up by glucose transporters and distributed to tissues involved in glucose metabolism .

Subcellular Localization

The subcellular localization of perseitol is crucial for its activity and function. In plant cells, perseitol is primarily localized in the cytoplasm and vacuoles, where it helps to regulate osmotic pressure. It may also be targeted to specific organelles through post-translational modifications or targeting signals. These localization patterns are essential for its role in cellular homeostasis and stress response .

準備方法

合成経路と反応条件

ペルセイトールは、D-マンノヘプツロースの還元によって合成することができます。 還元プロセスは、通常、水溶液中での還元剤としての水素化ホウ素ナトリウム(NaBH4)の使用を伴います . この反応は、通常室温で行われる温和な条件下で行われ、ペルセイトールが生成されます。

工業生産方法

ペルセイトールの工業生産については、広く文書化されていません。 アボカドの種やハチミツなどの天然資源から抽出することができます。 抽出プロセスには、高性能液体クロマトグラフィー(HPLC)を使用して、他の化合物からペルセイトールを分離して精製することが含まれます .

化学反応解析

反応の種類

ペルセイトールは、以下を含むさまざまな化学反応を起こします。

酸化: ペルセイトールは、ケトヘプツロースであるペルセウロースを形成するために酸化することができます。

還元: 前述のように、ペルセイトールは水素化ホウ素ナトリウムを使用してD-マンノヘプツロースを還元することによって形成されます.

置換: ペルセイトールのヒドロキシル基は、適切な条件下でエステルまたはエーテルを形成する置換反応に関与することができます.

一般的な試薬と条件

酸化: 臭素水は、酸化剤として一般的に使用されます。

還元: 水溶液中の水素化ホウ素ナトリウム。

置換: アシルクロリドまたはアルキルハライドなどのさまざまな試薬を、エステル化またはエーテル化反応に使用することができます。

生成される主な生成物

酸化: ペルセウロース

還元: ペルセイトール

置換: ペルセイトールのエステルまたはエーテル誘導体

科学研究の応用

ペルセイトールには、以下を含むいくつかの科学研究の応用があります。

化学反応の分析

Types of Reactions

Perseitol undergoes various chemical reactions, including:

Oxidation: Perseitol can be oxidized to form perseulose, a ketoheptose.

Reduction: As mentioned earlier, perseitol is formed by the reduction of D-mannoheptulose using sodium borohydride.

Substitution: The hydroxyl groups in perseitol can participate in substitution reactions, forming esters or ethers under appropriate conditions.

Common Reagents and Conditions

Oxidation: Bromine water is commonly used as an oxidizing agent.

Reduction: Sodium borohydride in an aqueous solution.

Substitution: Various reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products Formed

Oxidation: Perseulose

Reduction: Perseitol

Substitution: Ester or ether derivatives of perseitol

類似化合物との比較

Similar Compounds

D-mannoheptulose: A ketoheptose that can be reduced to form perseitol.

Sorbitol: Another sugar alcohol with similar properties but different structural configuration.

Mannitol: A sugar alcohol used as a sweetener and medication, similar to perseitol in its chemical structure and properties.

Uniqueness of Perseitol

Perseitol is unique due to its specific occurrence in avocados and its role in plant osmoregulation and stress response . Unlike other sugar alcohols, perseitol is not widely distributed in nature, making it a distinctive compound for research and industrial applications.

特性

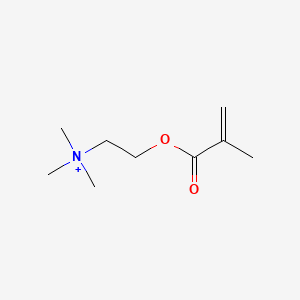

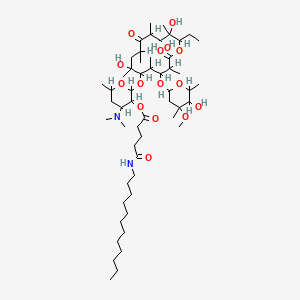

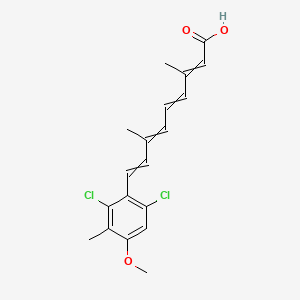

IUPAC Name |

(2S,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4+,5-,6-,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQKEKGBFMQTML-RYRJNEICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C([C@@H]([C@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-06-0 | |

| Record name | Perseitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-glycero-D-galacto-heptitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERSEITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/565PO82AT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

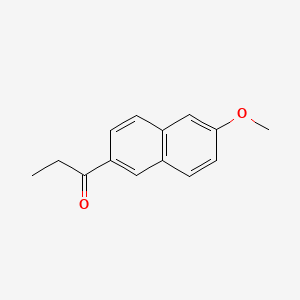

![5H-Benzo[a]phenoxazin-5-one, 10-(2-aminoethyl)-](/img/structure/B1196706.png)